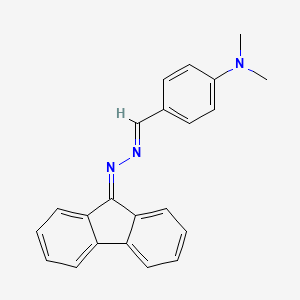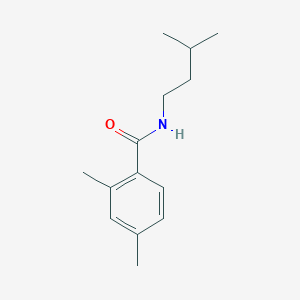![molecular formula C22H19NO4 B5311173 methyl 4-{2-[8-(propionyloxy)-2-quinolinyl]vinyl}benzoate](/img/structure/B5311173.png)
methyl 4-{2-[8-(propionyloxy)-2-quinolinyl]vinyl}benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4-{2-[8-(propionyloxy)-2-quinolinyl]vinyl}benzoate, also known as PQ1, is a synthetic compound that has been extensively studied for its potential therapeutic applications. PQ1 belongs to the family of quinoline-based compounds, which have been reported to exhibit a wide range of biological activities, including anticancer, antiviral, and anti-inflammatory properties.
作用機序
The mechanism of action of methyl 4-{2-[8-(propionyloxy)-2-quinolinyl]vinyl}benzoate is not fully understood. However, it has been reported to inhibit the activity of certain enzymes, including topoisomerase II and HIV-1 integrase. Topoisomerase II is an enzyme that is involved in DNA replication and is a target for many anticancer drugs. HIV-1 integrase is an enzyme that is involved in the integration of viral DNA into the host genome and is a target for antiviral drugs.
Biochemical and Physiological Effects:
methyl 4-{2-[8-(propionyloxy)-2-quinolinyl]vinyl}benzoate has been shown to have several biochemical and physiological effects. It has been reported to induce apoptosis, or programmed cell death, in cancer cells. methyl 4-{2-[8-(propionyloxy)-2-quinolinyl]vinyl}benzoate has also been shown to inhibit the expression of certain genes that are involved in cancer cell growth and survival. In addition, methyl 4-{2-[8-(propionyloxy)-2-quinolinyl]vinyl}benzoate has been reported to reduce the production of inflammatory cytokines, which are involved in the development of various inflammatory diseases.
実験室実験の利点と制限
Methyl 4-{2-[8-(propionyloxy)-2-quinolinyl]vinyl}benzoate has several advantages for lab experiments. It is a synthetic compound, which means that it can be easily synthesized in large quantities. methyl 4-{2-[8-(propionyloxy)-2-quinolinyl]vinyl}benzoate is also stable and can be stored for long periods of time. However, methyl 4-{2-[8-(propionyloxy)-2-quinolinyl]vinyl}benzoate has some limitations for lab experiments. It is a relatively new compound, and its biological activities are not fully understood. In addition, methyl 4-{2-[8-(propionyloxy)-2-quinolinyl]vinyl}benzoate has not been extensively studied in animal models, which limits its potential for clinical applications.
将来の方向性
There are several future directions for the study of methyl 4-{2-[8-(propionyloxy)-2-quinolinyl]vinyl}benzoate. One direction is to further investigate its mechanism of action and its potential targets. Another direction is to study its effects in animal models of cancer, viral infections, and inflammatory diseases. In addition, there is a need for the development of more potent and selective analogs of methyl 4-{2-[8-(propionyloxy)-2-quinolinyl]vinyl}benzoate. Finally, the potential of methyl 4-{2-[8-(propionyloxy)-2-quinolinyl]vinyl}benzoate as a therapeutic agent for various diseases needs to be further explored.
Conclusion:
In conclusion, methyl 4-{2-[8-(propionyloxy)-2-quinolinyl]vinyl}benzoate is a synthetic compound that has been extensively studied for its potential therapeutic applications. It has been reported to exhibit anticancer, antiviral, and anti-inflammatory properties. methyl 4-{2-[8-(propionyloxy)-2-quinolinyl]vinyl}benzoate has several advantages for lab experiments, including its stability and ease of synthesis. However, its biological activities are not fully understood, and more research is needed to fully explore its potential as a therapeutic agent.
合成法
The synthesis of methyl 4-{2-[8-(propionyloxy)-2-quinolinyl]vinyl}benzoate involves the reaction between 8-bromo-2-quinolinecarboxylic acid and 4-(2-bromoethyl)benzoic acid, which results in the formation of 4-{2-[8-(bromo)-2-quinolinyl]vinyl}benzoic acid. This intermediate product is then reacted with methyl propionate in the presence of a base to yield methyl 4-{2-[8-(propionyloxy)-2-quinolinyl]vinyl}benzoate. The overall synthesis method is shown in Figure 1.
科学的研究の応用
Methyl 4-{2-[8-(propionyloxy)-2-quinolinyl]vinyl}benzoate has been extensively studied for its potential therapeutic applications. It has been reported to exhibit anticancer, antiviral, and anti-inflammatory properties. methyl 4-{2-[8-(propionyloxy)-2-quinolinyl]vinyl}benzoate has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. It has also been reported to inhibit the replication of HIV-1 and other viruses. methyl 4-{2-[8-(propionyloxy)-2-quinolinyl]vinyl}benzoate has been shown to reduce inflammation in animal models of arthritis and asthma.
特性
IUPAC Name |
methyl 4-[(E)-2-(8-propanoyloxyquinolin-2-yl)ethenyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19NO4/c1-3-20(24)27-19-6-4-5-16-12-14-18(23-21(16)19)13-9-15-7-10-17(11-8-15)22(25)26-2/h4-14H,3H2,1-2H3/b13-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXIFHCQQCPIWGF-UKTHLTGXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OC1=CC=CC2=C1N=C(C=C2)C=CC3=CC=C(C=C3)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(=O)OC1=CC=CC2=C1N=C(C=C2)/C=C/C3=CC=C(C=C3)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(2,6-dichlorophenyl)-2-[2-(4-fluorophenyl)vinyl]-4(3H)-quinazolinone](/img/structure/B5311115.png)
![N-(2-methoxy-5-{[(3-methoxyphenyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5311126.png)
![2-({[4-(2-oxo-1-pyrrolidinyl)benzyl]amino}carbonyl)benzoic acid](/img/structure/B5311132.png)
![5-ethyl-N-{2-[(1-methyl-1H-tetrazol-5-yl)thio]ethyl}pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5311146.png)
![N-{[5-(2-furyl)isoxazol-3-yl]methyl}-1-methyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide](/img/structure/B5311147.png)

![4-fluoro-N-(8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide](/img/structure/B5311160.png)
![ethyl 4-({2-(3-fluorophenyl)-4-hydroxy-1-[3-(4-morpholinyl)propyl]-5-oxo-2,5-dihydro-1H-pyrrol-3-yl}carbonyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate](/img/structure/B5311166.png)
![(3S*,5S*)-5-[(4-methyl-1-piperazinyl)carbonyl]-1-(3-pyridinylmethyl)-3-piperidinecarboxylic acid](/img/structure/B5311172.png)
![N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-N'-1-naphthylurea](/img/structure/B5311175.png)


![3-(4-bromophenyl)-2-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5311192.png)
![N-[3-(2-methoxyphenyl)-2-propen-1-yl]-N,N',N'-trimethyl-1,2-ethanediamine](/img/structure/B5311193.png)